molecular formula Ce(SO4)2<br>CeO8S2 B088247 Cerium(IV) sulfate CAS No. 13590-82-4

Cerium(IV) sulfate

Cat. No.: B088247
CAS No.: 13590-82-4
M. Wt: 332.2 g/mol
InChI Key: VZDYWEUILIUIDF-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cerium(IV) sulfate, also known as ceric sulfate, is an inorganic compound with the chemical formula Ce(SO₄)₂. It exists in both anhydrous and hydrated forms, with the latter being more common. The compound appears as yellow to yellow-orange crystals and is moderately soluble in water and dilute acids. This compound is known for its strong oxidizing properties, especially under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium(IV) sulfate can be synthesized by reacting cerium(IV) oxide with concentrated sulfuric acid. The reaction typically yields the tetrahydrate form of this compound. The process involves heating fine, calcined cerium(IV) oxide with concentrated sulfuric acid, resulting in the formation of this compound tetrahydrate .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process, where cerium(IV) oxide is treated with sulfuric acid. The reaction conditions are carefully controlled to ensure the formation of the desired hydrated form. The product is then purified and crystallized to obtain high-purity this compound .

Chemical Reactions Analysis

Redox Behavior and Coordination Chemistry

Cerium(IV) sulfate undergoes redox reactions via the Ce⁴⁺/Ce³⁺ couple, with structural changes in its coordination shell:

  • Ce⁴+ Coordination : Ce⁴⁺ forms complexes with bisulfate (HSO₄⁻) and water in sulfuric acid. EXAFS data confirms a coordination shell containing 3–4 bisulfate ligands and 5–6 water molecules .

  • Ce³+ Coordination : Ce³⁺ is exclusively hydrated with nine water molecules .

  • Redox Mechanism :

    • Step 1 : Ligand exchange where Ce⁴⁺-bisulfate complexes lose HSO₄⁻ and bind water .

    • Step 2 : Rate-determining electron transfer via outer-sphere mechanism .

Key Oxidation Reactions

This compound participates in diverse oxidation reactions (Table 1):

Reaction TypeConditionsProductsApplications
Alcohol oxidation1–2 M H₂SO₄, 25–60°CKetones (e.g., acetophenone)Organic synthesis
Sulfite → SulfateAcidic medium, room temperatureSO₄²⁻Redox titrations
HCl → Cl₂Dilute HCl, slow kineticsChlorine gasLaboratory-scale oxidations
Methane sulfonationConcentrated H₂SO₄, 40–60°CMethanesulfonic acidIndustrial catalysis

Dissolution of Cerium(IV) Oxide

The conversion of CeO₂ to Ce(SO₄)₂ in H₂SO₄ follows a shrinking core model :

  • Rate Law : k=2.55×108e14,800/T[H2SO4]6.54r0.78k=2.55\times 10^8\cdot e^{-14,800/T}\cdot [\text{H}_2\text{SO}_4]^{6.54}\cdot r^{-0.78}

    • rr: Particle radius (µm)

    • TT: Temperature (K)

  • Activation Energy : 123 kJ/mol .

Electrochemical Kinetics

  • Redox Potential : Shifts negatively with increasing H₂SO₄ concentration (Table 2) .

  • Electrode Kinetics : Slow electron transfer on carbon electrodes, limiting utility in redox flow batteries .

Solubility Trends

H₂SO₄ (M)Temperature (°C)Ce(SO₄)₂ Solubility (mol/L)
8200.12
12400.09
8600.04
  • Key Insight : Solubility decreases with higher H₂SO₄ due to the common ion effect .

Stability

  • Aqueous Solutions : Neutral solutions decompose to CeO₂ .

  • Thermal Stability : Loses water at 180–200°C to form anhydrous Ce(SO₄)₂ .

Scientific Research Applications

Catalysis

Cerium(IV) sulfate serves as an effective catalyst in numerous chemical reactions. Its ability to enhance reaction rates and yields makes it valuable in organic synthesis and industrial processes.

  • Applications in Organic Chemistry:
    • It is used as a strong oxidizing agent in redox reactions, facilitating the conversion of alcohols to aldehydes or ketones.
    • In analytical chemistry, it acts as a redox indicator for titrations, providing accurate measurements of reducing agents in solution .

Materials Science

This compound plays a crucial role in the production of advanced materials:

  • Glass and Ceramics:
    • It is utilized in the manufacturing of specialized glass and ceramics, improving their durability and optical properties. This is particularly important in the electronics and optics industries where high-performance materials are required .
  • Thin-Film Coatings:
    • Cerium compounds are essential in semiconductor deposition processes such as chemical vapor deposition (CVD) and physical vapor deposition (PVD). These processes enhance the performance of electronic components like smartphones and solar panels .

Environmental Applications

The compound is significant in environmental protection efforts:

  • Wastewater Treatment:
    • This compound facilitates the removal of heavy metals from wastewater, contributing to environmental sustainability. Its catalytic properties enable efficient degradation of pollutants .
  • Catalysts for Emission Control:
    • In automotive applications, cerium catalysts are employed in exhaust purification systems to convert harmful pollutants into less harmful substances .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used for:

  • Drug Development:
    • It assists in the formulation of drugs that require specific catalytic properties, enhancing drug efficacy and stability .

Industrial Applications

This compound is also widely used in various industrial processes:

  • Metallurgy:
    • It improves the properties of metal alloys, particularly stainless steel, by enhancing oxidation and corrosion resistance. This significantly extends the lifespan of steel products used in construction and aerospace applications .
  • Glass Polishing:
    • Known as one of the most effective polishing agents for precision optical glass, this compound is crucial for achieving high-quality finishes on optical components .

Data Tables

ParameterValues
Agitation Speed (rpm)150; 250; 550; ...; 1050
Sulfuric Acid Concentration8; 10; 12 mol/dm³
Reaction Temperature (°C)105; 115; ...; 135
Initial Amount of Cerium(IV) Oxide (mol/dm³)0.04; ...; 0.28

Case Studies

Case Study: Conversion of Cerium(IV) Oxide to this compound

A study investigated the conversion process of cerium(IV) oxide into this compound using sulfuric acid solutions. The findings indicated that increasing sulfuric acid concentration enhanced the dissolution rate of cerium(IV) oxide, leading to higher yields of this compound precipitate. The study concluded that controlling reaction parameters such as temperature and acid concentration is critical for optimizing production efficiency .

Mechanism of Action

Cerium(IV) sulfate can be compared with other cerium compounds, such as cerium(IV) ammonium sulfate and cerium(IV) nitrate.

    Cerium(IV) Ammonium Sulfate: This compound is similar to this compound in terms of its oxidizing properties and applications in analytical chemistry.

    Cerium(IV) Nitrate: This compound is another strong oxidizing agent and is used in various industrial and research applications.

Uniqueness of this compound: this compound is unique due to its moderate solubility in water and its ability to form stable hydrated forms. Its strong oxidizing properties make it valuable in various analytical and industrial applications, particularly in redox titrations and nanoparticle synthesis .

Comparison with Similar Compounds

  • Cerium(IV) ammonium sulfate
  • Cerium(IV) nitrate
  • Cerium(IV) oxide

Cerium(IV) sulfate stands out for its specific properties and applications, making it a versatile and important compound in both research and industry.

Biological Activity

Cerium(IV) sulfate (Ce(SO₄)₂) is an inorganic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant studies and data.

This compound is typically synthesized from cerium(IV) oxide in sulfuric acid solutions. The conversion process involves the dissolution of cerium oxide and subsequent precipitation of cerium sulfate. The solubility of this compound is influenced by factors such as sulfuric acid concentration and temperature, with higher acid concentrations leading to decreased solubility due to the common ion effect .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly when complexed with ligands such as 8-hydroxyquinoline. The complex demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through in vitro assays, revealing that the cerium complex exhibited a stronger effect on Gram-negative bacteria compared to Gram-positive bacteria .

Table 1: Antibacterial Activity of Cerium(IV) Complexes

Bacterial StrainMIC (mg/mL)Activity Level
Staphylococcus aureus1Moderate
Escherichia coli0.5High
Klebsiella spp.2Moderate
Pseudomonas spp.5Low

Antioxidant Properties

This compound has also been investigated for its antioxidant capabilities. It plays a role in redox reactions, where it can act as an oxidizing agent, facilitating the conversion of various organic compounds. This property is particularly relevant in biological systems where oxidative stress is a concern. Studies have shown that cerium compounds can scavenge reactive oxygen species (ROS), thus protecting cells from oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidation-Reduction Reactions : Cerium(IV) ions can undergo reduction to cerium(III), facilitating electron transfer processes that are crucial for various biochemical reactions.
  • Metal Chelation : The ability of cerium to form stable complexes with ligands enhances its biological efficacy, particularly in antimicrobial applications .
  • Enzymatic Mimicry : Cerium compounds exhibit catalase-like and superoxide dismutase-like activities, which contribute to their antioxidant effects by mimicking natural enzymes involved in ROS detoxification .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of cerium(IV) complexes demonstrated that the Ce-8-hydroxyquinoline complex significantly inhibited bacterial growth at lower concentrations than the free ligand alone. This indicates a synergistic effect when cerium is complexed with appropriate ligands .
  • Oxidative Stress Mitigation : Research involving cellular models showed that cerium oxide nanoparticles (which can be derived from cerium salts like Ce(SO₄)₂) effectively reduced oxidative stress markers in macrophages, promoting an anti-inflammatory response and enhancing cell survival under stress conditions .

Q & A

Basic Research Questions

Q. What are the standardized protocols for preparing Cerium(IV) sulfate solutions in redox titrations?

this compound is commonly used as a titrant in redox reactions due to its strong oxidizing properties. For volumetric analysis, prepare a 0.1 mol/L solution by dissolving Ce(SO₄)₂·4H₂O in sulfuric acid to stabilize the cerium(IV) ions and prevent hydrolysis. Calibrate the titer using iron(II) ethylenediammonium sulfate as a primary standard, and account for temperature and equipment variations by performing regular titer determinations under laboratory-specific conditions .

Q. How is this compound employed in spectrophotometric quantification of sulfate radicals?

In sulfate radical (SO₄•⁻) detection, Ce(III) sulfate reacts with SO₄•⁻ to form Ce(IV) sulfate, which is quantified via UV-Vis spectrophotometry at 315–320 nm. Key factors include maintaining pH 2–3 (using sulfuric acid), optimizing reaction time (5–10 minutes), and controlling Ce(III) concentration (0.1–0.5 mM) to minimize interference from anions like chloride .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods for all procedures to avoid inhalation of acidic vapors. Wear acid-resistant gloves and eye protection, as the compound is corrosive (Skin Corr. 1B, H314). Neutralize spills with sodium bicarbonate, and store solutions in airtight containers to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can methodological robustness be validated when using this compound from different suppliers?

To assess robustness, perform parallel experiments with this compound reagents from multiple suppliers (e.g., Sigma-Aldrich’s TitriPUR® vs. Vetec®). Use an F-test to compare variances in titration results (e.g., iodine quantification). A study showed no significant difference (F = 1.51 vs. critical F = 5.05 at 95% confidence), confirming method resilience to reagent source variations .

Q. What strategies resolve contradictions in redox titration data involving this compound?

Discrepancies often arise from unstable titers or environmental factors (e.g., temperature fluctuations). To mitigate:

  • Standardize titer determination daily using ammonium iron(II) sulfate.
  • Validate results via ICP-OES for cross-method consistency.
  • Apply Grubbs’ test to identify outliers caused by partial Ce(IV) reduction .

Q. How does this compound concentration influence chemiluminescence sensitivity in organic compound detection?

In chemiluminescence assays (e.g., rhodamine B oxidation), Ce(IV) sulfate acts as an oxidant. Higher concentrations (0.05–0.2 M) enhance signal intensity but risk self-quenching. Optimize by testing incremental concentrations in micellar media (e.g., CTAC reversed micelles) to stabilize intermediates and maximize luminescence yield .

Q. What advanced characterization techniques validate this compound’s role in catalytic systems?

Use X-ray absorption spectroscopy (XAS) to probe Ce(IV) coordination geometry in sulfate matrices. Pair with cyclic voltammetry to assess redox potentials in catalytic cycles (e.g., Ce(IV)/Ce(III) transitions in diesel soot oxidation). UV-Vis diffuse reflectance spectroscopy further quantifies CeO₂ nanoparticle formation from Ce(IV) sulfate precursors .

Q. Methodological Best Practices

  • Titration Accuracy : Pre-treat glassware with sulfuric acid to prevent Ce(IV) adsorption. Use digital burettes (e.g., Titrette®) for ±0.05% precision .
  • Data Reproducibility : Document batch-specific impurity profiles (e.g., trace Fe³⁺) from Certificates of Analysis (CoA) and normalize results using blank corrections .
  • Environmental Impact Mitigation : Treat waste with NaOH to precipitate Ce(OH)₄, reducing aquatic toxicity (WGK 2) .

Properties

IUPAC Name

cerium(4+);disulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ce.2H2O4S/c;2*1-5(2,3)4/h;2*(H2,1,2,3,4)/q+4;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDYWEUILIUIDF-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ce(SO4)2, CeO8S2
Record name cerium(IV) sulfate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cerium(IV)_sulfate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60890707
Record name Cerium(4+) disulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60890707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetrahydrate: Yellow-orange crystals that become anhydrous upon heating to 180-200 deg C; Soluble in water; [Merck Index] White or reddish-yellow crystals; Soluble in water; [Hawley]
Record name Ceric sulfate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2086
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

13590-82-4
Record name Ceric sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, cerium(4+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cerium(4+) disulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60890707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cerium(4+) disulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CERIC SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F66FI5T7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

An aqueous phosphoric acid solution prepared by diluting 200 ml of phosphoric acid solution in a concentration of 14 moles/liter by adding water to make up a volume of 500 ml was introduced into a three-necked flask of 1 liter capacity and heated and kept at 90° C. An aqueous solution of cerium (IV) sulfate, which was prepared separately by dissolving 22.9 g of a reagent-grade cerium (IV) sulfate monohydrate having a purity of 95% in 500 ml of water with admixture of 16 ml of a 18 moles/liter aqueous solution of sulfuric acid, was added dropwise into the aqueous phosphoric acid solution under agitation at a rate of 4 ml per minute so that precipitates were formed in the mixture. After completion of the dropwise addition of the cerium sulfate solution, the mixture in the flask was agitated for further 8 hours by keeping the temperature at 90° C. followed by filtration to collect the precipitates which were thoroughly washed with water and dried at room temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
reagent-grade
Quantity
22.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.